5-Bromo-4-fluoro-2-(hydroxymethyl)phenol
Description
Properties
Molecular Formula |
C7H6BrFO2 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2,10-11H,3H2 |
InChI Key |
MLAADXKMQZXTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The structural and functional similarities and differences between 5-Bromo-4-fluoro-2-(hydroxymethyl)phenol and related compounds are summarized in Table 1.
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Analysis
- Hydroxymethyl Group (-CH₂OH): The presence of this group in this compound distinguishes it from analogs like 5-Bromo-4-fluoro-2-methylphenol. The -CH₂OH group enables covalent bonding with hydroxyl-rich substrates (e.g., cellulose in wood treatment) and enhances solubility in polar solvents . In contrast, methyl (-CH₃) or methoxy (-OCH₃) groups reduce reactivity in condensation reactions .
- Halogen Substituents (Br, F): The bromine atom at the 5-position increases molecular weight and steric bulk, while the fluorine at the 4-position enhances electronegativity and stability against oxidation. Comparatively, chlorine in (5-Bromo-2-chloro-4-fluorophenyl)methanol introduces stronger electron-withdrawing effects, altering acidity and reaction kinetics .
- Positional Isomerism: Compounds like 4-Bromo-2-chloro-3-fluorophenol (Similarity: 0.77, ) demonstrate that shifting halogen positions significantly impacts electronic distribution and intermolecular interactions.
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar derivatives (e.g., 5-Bromo-4-fluoro-2-methylphenol). However, halogenation generally reduces solubility in aqueous media .
Thermal Stability: Fluorine and bromine substituents enhance thermal stability, making the compound suitable for high-temperature applications in resin synthesis .
Preparation Methods
Electrophilic Aromatic Substitution for Halogenation
Electrophilic aromatic substitution (EAS) serves as the cornerstone for introducing bromine and fluorine into the phenolic scaffold. A patented method for synthesizing 5-bromo-2-methoxyphenol illustrates this principle:
-
Step 1 : Acetylation of o-methoxyphenol with acetic anhydride under sulfuric acid catalysis at 100°C achieves phenolic hydroxyl protection .
-
Step 2 : Bromination using bromine in dimethylformamide (DMF) with iron powder catalysis at 70–80°C introduces the bromine substituent .
-
Step 3 : Deprotection via sodium bicarbonate hydrolysis yields the final product .
Adapting this for 5-Bromo-4-fluoro-2-(hydroxymethyl)phenol requires sequential halogenation. Fluorination typically precedes bromination due to fluorine’s strong directing effects. For example, fluorination using Selectfluor® in acetonitrile at 60°C, followed by bromination with N-bromosuccinimide (NBS) in dichloromethane, has been reported in analogous systems .
Key Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C (bromine) | Maximizes substitution |
| Catalyst | Fe powder (0.5–1 eq) | Enhances regioselectivity |
| Solvent Polarity | DMF or DCM | Stabilizes intermediates |
Hydroxymethyl Group Introduction via Reduction
The hydroxymethyl group is introduced through formylation followed by reduction. A telescoped approach from Grignard chemistry demonstrates this:
-
Formylation : Reaction of 2-bromo-4-fluoroanisole with DMF in THF at 45°C generates an aldehyde intermediate .
-
Reduction : Lithium borohydride (LiBH₄) in THF reduces the aldehyde to a hydroxymethyl group at 23°C, achieving 96% yield .
Mechanistic Insight :
The aldehyde intermediate () undergoes nucleophilic attack by BH₄⁻, forming , which is protonated to yield the alcohol . Side reactions, such as over-reduction, are mitigated by controlled stoichiometry (1.2 eq LiBH₄).
Protection-Deprotection Strategies
Protecting the hydroxymethyl group during halogenation is critical to prevent oxidation. Silyl ethers (e.g., TBSCl) and acetyl groups are common protectants:
-
Protection : Treating the hydroxymethyl precursor with tert-butyldimethylsilyl chloride (TBSCl) in DMF at 0°C affords the silyl ether.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleaves the silyl group post-halogenation.
Comparative Efficiency :
| Protectant | Deprotection Reagent | Yield (%) |
|---|---|---|
| Acetyl | NaHCO₃ | 85 |
| TBS | TBAF | 92 |
Purification and Stabilization
Final purification ensures product integrity:
-
Column Chromatography : Silica gel with petroleum ether/ethyl acetate (20:1) resolves brominated byproducts .
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity .
Stability Considerations :
Storage at 4–8°C under nitrogen minimizes oxidation to quinones. HPLC monitoring (λ = 254 nm) detects degradation products like 5-bromo-4-fluorophenol.
Emerging Methodologies
Recent advances focus on catalytic C–H activation for direct hydroxymethylation. Palladium-catalyzed coupling of boronic esters with formaldehyde precursors shows promise, though yields remain modest (60–70%) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-4-fluoro-2-(hydroxymethyl)phenol, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and functional group protection. For example, bromine and fluorine can be introduced via electrophilic aromatic substitution, while the hydroxymethyl group may require protection (e.g., using silyl ethers) to prevent side reactions. Reaction temperature, solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., Lewis acids) significantly impact yield. Post-synthesis, purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxymethyl at δ 4.5–5.0 ppm). 19F NMR detects fluorine coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 235.0).
- X-ray Crystallography : SHELX programs refine crystal structures, while ORTEP-III visualizes molecular geometry and hydrogen-bonding networks .
Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?
- Methodological Answer : Store at 4–8°C in inert atmospheres to prevent oxidation of the hydroxymethyl group. Degradation products may include quinones (via oxidation) or halogenated phenols (via hydrolysis). Monitor stability using HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (<0°C) reduce electrophilic over-substitution.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening : Test BF3·Et2O or AlCl3 for regioselectivity.
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., dihalogenated derivatives) .
Q. When conflicting data arise in spectroscopic characterization (e.g., NMR shifts), what strategies can resolve discrepancies?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlate 1H-13C signals to resolve overlapping peaks.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09).
- Crystallographic Cross-Validation : Refine XRD data with SHELXL to confirm bond lengths and angles .
Q. What experimental approaches elucidate the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., for oxidoreductases).
- Molecular Docking : Simulate binding modes with AutoDock Vina, focusing on halogen bonding (Br, F) and hydrogen bonds (hydroxymethyl group).
- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (Ka, Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
